

Iopamidol: A Technical Guide to a Non-Ionic, Low-Osmolar Contrast Medium

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Compound of Interest

Compound Name: Iopamidol

Cat. No.: B3060642

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Introduction

Iopamidol is a second-generation, non-ionic, low-osmolar iodinated radiographic contrast agent that represents a significant advancement in the safety and tolerability of contrast media. [1] Developed by Bracco Diagnostics and marketed under brand names such as Isovue, it is a cornerstone in modern radiology. [1][2] This technical guide provides an in-depth overview of **Iopamidol**'s physicochemical properties, mechanism of action, pharmacokinetics, and safety profile, tailored for researchers, scientists, and drug development professionals. Its fundamental utility is derived from the three iodine atoms covalently bound to its benzene ring core, which allows for the attenuation of X-rays and enhanced visualization of vascular and other soft-tissue structures. [1]

Physicochemical Properties

Iopamidol is a tri-iodinated derivative of a benzenedicarboxamide scaffold. [1][3] Its non-ionic nature means it does not dissociate in solution, a key factor in its low osmolality compared to first-generation ionic agents. [1][4] This property contributes to a more favorable tolerability profile. [1][5] The physicochemical characteristics of **Iopamidol** are critical to its function and are summarized in the tables below.

Table 1: Molecular and Chemical Identifiers

Property	Value
IUPAC Name	1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide[2][3]
Molecular Formula	C ₁₇ H ₂₂ I ₃ N ₃ O ₈ [1][2][3]
Molecular Weight	~777.09 g/mol [1][2][3]
Organically Bound Iodine	49%[6]

| CAS Number | 60166-93-0[2] |

Table 2: Physical Properties of **lopamidol** Solutions

Parameter	lopamidol 41% (200 mgI/mL)	lopamidol 51% (250 mgI/mL)	lopamidol 61% (300 mgI/mL)	lopamidol 76% (370 mgI/mL)
Osmolality @ 37°C (mOsm/kg water)	413[3][6]	524[3]	616[3][6]	796[3]
Viscosity @ 37°C (cP)	2.0[3][6]	3.0[3]	4.7[3][6]	9.4[3]
Viscosity @ 20°C (cP)	3.3[3][6]	5.1[3]	8.8[3][6]	20.9[3]

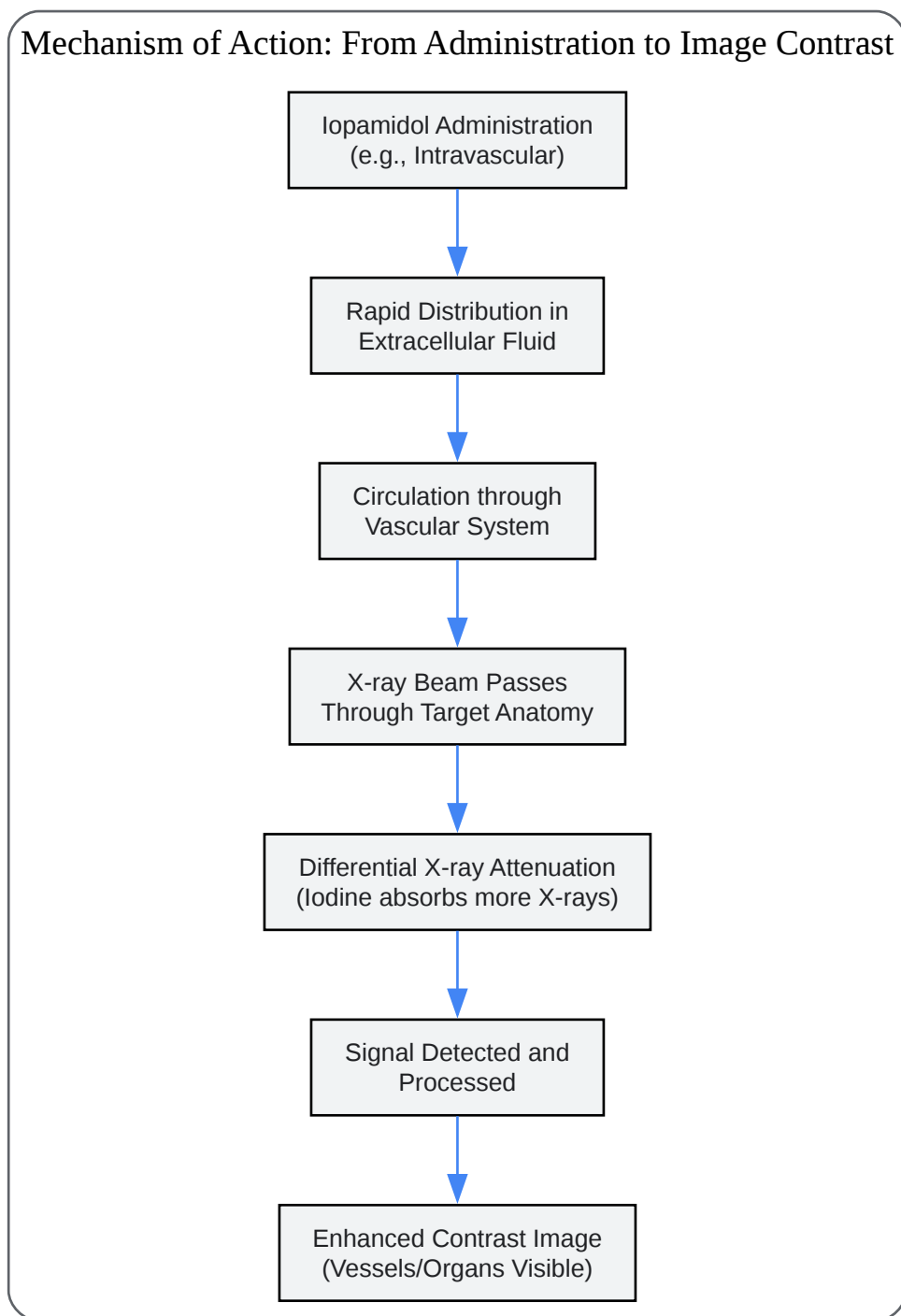
| Specific Gravity @ 37°C | 1.216[6] | 1.281[3] | 1.339[3] | 1.405[3] |

Note: Plasma and cerebrospinal fluid osmolality are approximately 285 and 301 mOsm/kg water, respectively.[6][7]

Mechanism of Action & Pharmacokinetics

The diagnostic efficacy of **lopamidol** is based on the radio-opacity imparted by its three iodine atoms. When administered, these iodine atoms absorb X-rays more effectively than the

surrounding biological tissues, creating a high-contrast image that delineates anatomical structures.[4][5]



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Caption: Logical workflow of **Iopamidol**'s mechanism of action.

Pharmacokinetically, **lopamidol** follows an open two-compartment model.^{[1][6]} After intravascular administration, it distributes rapidly throughout the extracellular fluid with a plasma half-life of about two hours in patients with normal renal function.^{[1][6]} It does not undergo significant metabolism or protein binding.^[1] Elimination is almost exclusively via renal excretion, with the drug cleared from the body chemically unchanged.^[1]

Table 3: Pharmacokinetic Profile of **lopamidol**

Parameter	Description
Model	Open two-compartment model with first-order elimination ^[6]
Distribution	Rapidly distributes throughout extracellular fluid ^{[1][5]}
Plasma Half-Life	Approximately 2 hours (in patients with normal renal function) ^{[1][6]}
Metabolism	No significant metabolism, deiodination, or biotransformation occurs ^{[1][6]}
Protein Binding	Not significant ^[1]

| Elimination | Almost exclusively via renal excretion (glomerular filtration)^[1] |

Clinical Applications and Safety Profile

lopamidol is indicated for a wide range of diagnostic imaging procedures.^[1] These include angiography throughout the cardiovascular system (cerebral, peripheral, coronary), contrast-enhanced computed tomography (CECT) of the head and body, and excretory urography.^[2] Specific formulations are also approved for intrathecal use in neuroradiology.^{[1][2]}

The safety profile of **lopamidol** is well-documented. As a low-osmolar agent, it is better tolerated than older ionic media, reducing the incidence of adverse reactions like pain, nausea, and cardiovascular disturbances.^[5] Common, mild side effects include a sensation of warmth or hot flashes.^{[7][8]} While generally safe, risks include hypersensitivity reactions and contrast-induced nephropathy (CIN), particularly in patients with pre-existing renal impairment.^[1]

Table 4: Comparative Efficacy of **lopamidol**-370 vs. Iodixanol-320 in Liver CECT*

Parameter	lopamidol-370 (n=60)	Iodixanol-320 (n=61)	95% Confidence Interval	p-value
Aortic Enhancement (Arterial Phase)	301.3 ± 80.2 HU	273.6 ± 65.9 HU	(6.1 - 56.8)	0.02[9]
Aortic Enhancement (Portal Venous Phase)	No significant difference	No significant difference	-	-[9]

| Mean Change in Heart Rate (bpm) | 8.0 ± 9.3 | 8.4 ± 14.7 | - | 0.72[9] |

*Data from a multicenter, double-blind study comparing equi-iodine doses.[9]

Experimental Protocols

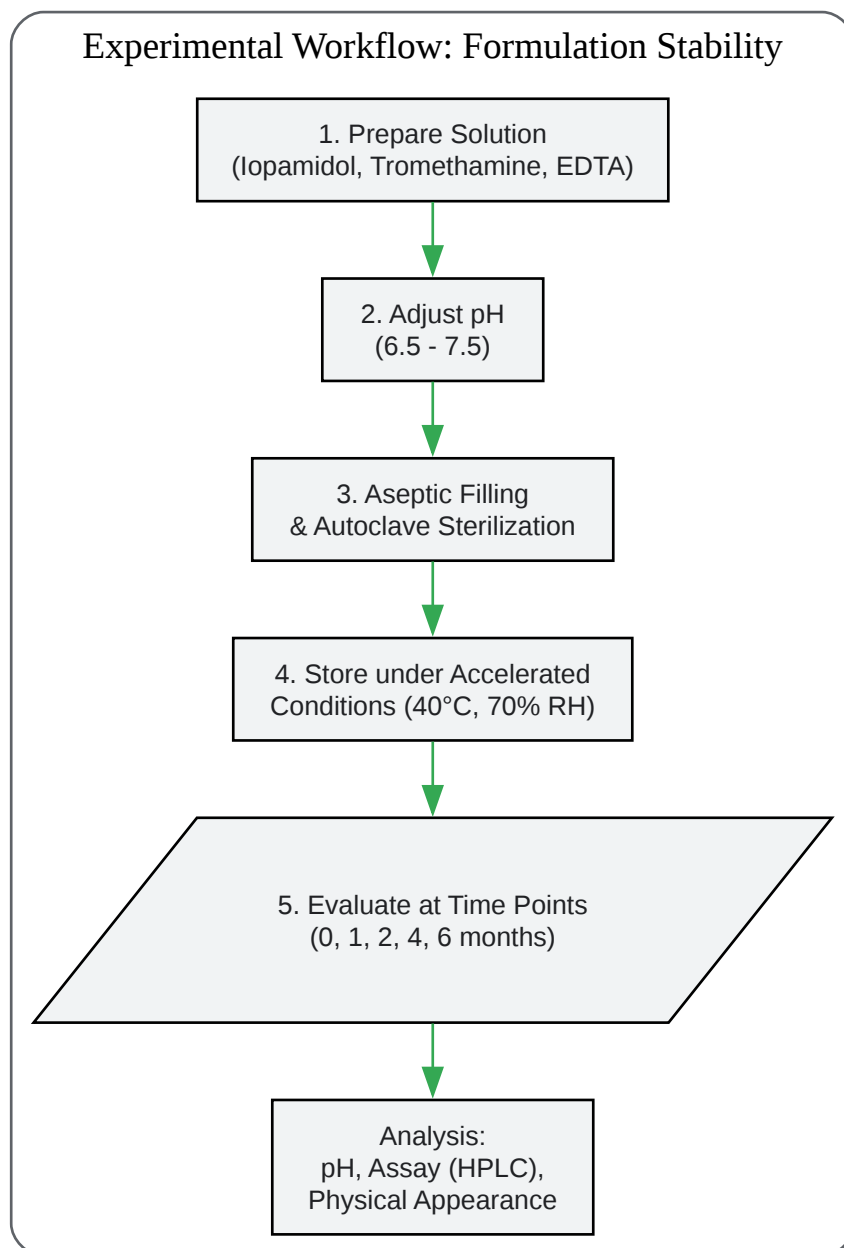
Detailed methodologies are crucial for the development and evaluation of contrast media. Below are summaries of key experimental protocols cited in the literature for **lopamidol**.

This protocol describes the preparation of a stable **lopamidol** injection and its subsequent stability evaluation.[10][11]

Methodology:

- Preparation: A specified quantity of Water for Injection is heated. **lopamidol** powder is added and stirred until dissolved. Stabilizing agents such as tromethamine (antioxidant) and edetate calcium disodium (EDTA, chelating agent) are added and dissolved.[10][11]
- pH Adjustment: The pH of the solution is adjusted to a range of 6.5-7.5 using dilute hydrochloric acid or sodium hydroxide.[6][10]
- Sterilization: The final solution is aseptically filled into vials and sterilized via autoclaving (e.g., at 121°C for 45 minutes).[10]

- **Stability Study:** The sterilized product is stored under accelerated stability conditions (e.g., 40°C and 70% relative humidity).[11]
- **Evaluation:** Samples are withdrawn at specified intervals (0, 1, 2, 4, 6 months) and evaluated for physical appearance, pH, and drug content (assay) using High-Performance Liquid Chromatography (HPLC) according to USP standards.[11]



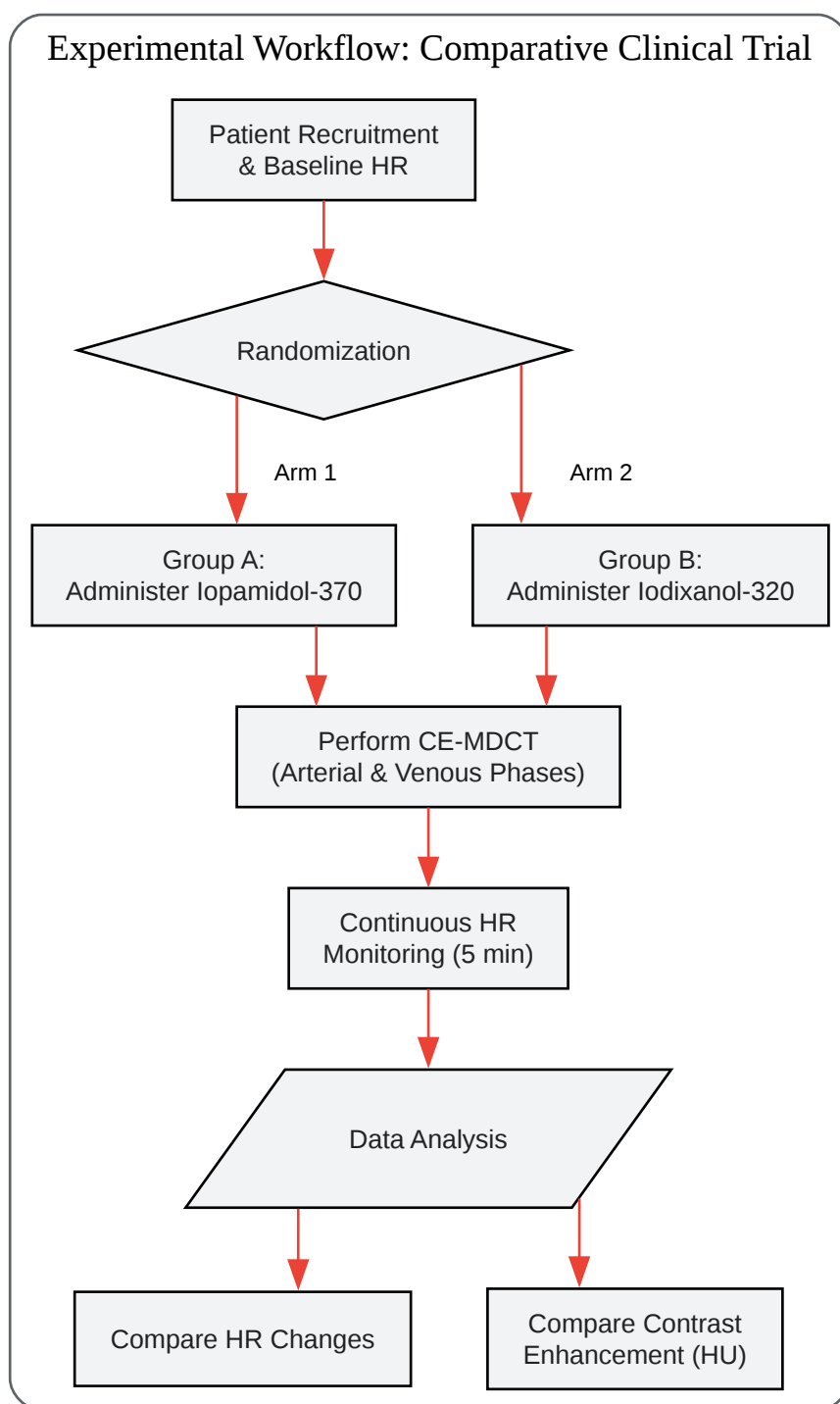
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Caption: Workflow for **lopamidol** formulation and stability testing.

This protocol outlines a multicenter, double-blind study to compare the effects of **lopamidol**-370 and Iodixanol-320 in patients undergoing multidetector-row computed tomography (CE-MDCT).[9]

Methodology:

- Patient Selection & Randomization: Eligible patients undergoing CE-MDCT of the liver or peripheral arteries are recruited. Patients are randomized to receive either **lopamidol**-370 or Iodixanol-320.[9]
- Contrast Administration: Equi-iodine doses (e.g., 40 gI) of the assigned contrast medium are administered intravenously at a controlled rate (e.g., 4 mL/s).[9]
- Physiological Monitoring: Heart rate (HR) is measured at baseline and continuously for 5 minutes post-administration. Mean and peak increases in HR are recorded.[9]
- Image Acquisition: CE-MDCT is performed using a standardized imaging protocol (e.g., 16-MDCT scanners). Images are acquired during both arterial and portal-venous phases of enhancement.[9]
- Image Analysis: Two independent, blinded radiologists assess contrast enhancement by measuring attenuation values (in Hounsfield Units, HU) within predefined regions-of-interest (e.g., abdominal aorta).[9]
- Statistical Analysis: Data from the two groups (**lopamidol** vs. Iodixanol) are compared statistically to determine differences in HR effects and contrast enhancement.[9]



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